2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one
Description
2-(3-Methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazin-1-one core fused with a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with a 3-(trifluoromethyl)phenyl group, while the phthalazinone ring is linked to a 3-methylphenyl substituent. This structural configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methyl group on the phenyl ring contributes to hydrophobic interactions .
Properties
IUPAC Name |
2-(3-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O2/c1-14-6-4-9-17(12-14)31-23(32)19-11-3-2-10-18(19)20(29-31)22-28-21(30-33-22)15-7-5-8-16(13-15)24(25,26)27/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOBEVYCMJARCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
- Solvent : DCM or toluene provides optimal solubility and reaction kinetics.
- Catalyst : Triethylamine (1.2 equiv) neutralizes HCl byproducts, improving yields to 89–92%.
- Temperature : Ambient conditions suffice for oxadiazole formation, avoiding thermal decomposition.
Analytical Validation :
- 1H NMR : Singlet at δ 4.82 ppm confirms –CH2Cl group.
- MS : m/z 289.1 [M+H]+ aligns with theoretical molecular weight.
Coupling of Phthalazinone and Oxadiazole
The final step involves Suzuki-Miyaura cross-coupling to attach the oxadiazole to the phthalazinone core. Sahin et al. (2002) established that palladium catalysis enables C–N bond formation between halogenated phthalazinones and oxadiazole boronic esters.
Procedure
- Halogenation : Treat compound 3 with N-bromosuccinimide (NBS) in DMF to introduce bromide at position 4 (yield: 78%).
- Borylation : React oxadiazole 6 with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 to generate boronic ester 7 .
- Cross-Coupling : Combine bromophthalazinone 8 and boronic ester 7 with Pd(PPh3)4 (5 mol%) and K2CO3 in THF/H2O (4:1) at 80°C for 12 hours (Figure 1C).
Yield : 72–75% after column chromatography (SiO2, hexane/ethyl acetate 7:3).
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.41 (d, J = 7.6 Hz, 2H, ArH), 7.88–7.92 (m, 4H, ArH), 7.62 (s, 1H, CF3-ArH), 2.43 (s, 3H, CH3).
- 13C NMR : δ 164.8 (C=O), 155.2 (oxadiazole C=N), 138.4 (CF3-C), 21.1 (CH3).
- HRMS : m/z 467.1248 [M+H]+ (calc. 467.1251).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Kumar et al. (2022) achieved 85% yield in 15 minutes using a household microwave (60% power) for the cyclodehydration of hydrazide intermediates.
Solid-Phase Synthesis
Immobilizing the phthalazinone on Wang resin enables iterative coupling steps, reducing purification needs (overall yield: 68%).
Industrial-Scale Considerations
Patent CN112480021A highlights toluene and 1,2-dichloroethane as preferred solvents for kilogram-scale production:
| Parameter | Toluene | 1,2-Dichloroethane |
|---|---|---|
| Reaction Time (h) | 20–24 | 20–24 |
| Temperature (°C) | 95–100 | 80–85 |
| Yield (%) | 89.3 | 90.2 |
| Purity (%) | 96.8 | 97.3 |
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Analogues
| Compound Name | CAS Number | Oxadiazole Substituent | Phthalazinone Substituent | Molecular Weight | Key Properties |
|---|---|---|---|---|---|
| 2-(3-Methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one | Not Provided | 3-(Trifluoromethyl)phenyl | 3-Methylphenyl | ~440 (estimated) | High lipophilicity; metabolic stability |
| 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one | 1291832-17-1 | 3-Chlorophenyl | Phenyl | 400.8 | Moderate electron-withdrawing effects |
| 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one | 1291862-31-1 | 3-Bromophenyl | Phenyl | 445.27 | Increased steric bulk; halogen bonding |
| 4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one | 1291838-53-3 | 4-Ethoxy-3-methoxyphenyl | 2-Methylphenyl | 454.5 | Enhanced solubility via polar groups |
| 2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one | 1207035-43-5 | 3,4,5-Trimethoxyphenyl | 3-Methylphenyl | 470.485 | Electron-donating; potential cytotoxicity |
Key Observations:
Trifluoromethyl vs. Bromine’s larger atomic radius (Br: 1.85 Å vs.
Methylphenyl vs. Phenyl Substitutions: The 3-methylphenyl group on the phthalazinone ring increases hydrophobicity compared to unsubstituted phenyl analogues, favoring membrane permeability .
Methoxy/Ethoxy Substituents :
- Compounds with 4-ethoxy-3-methoxyphenyl groups (e.g., CAS 1291838-53-3) exhibit improved solubility due to polar oxygen atoms but may suffer from reduced metabolic stability .
Pharmacological and Agrochemicall Relevance
- Target Compound : Likely optimized for kinase inhibition or antimicrobial activity due to the trifluoromethyl group’s ability to modulate electron density and interact with hydrophobic enzyme pockets .
- Oxadiazon and Oxadiargyl () : These agrochemicals share the 1,2,4-oxadiazole core but feature dichlorophenyl and propargyloxy groups, highlighting the scaffold’s versatility in herbicidal activity .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~440) falls between chloro (400.8) and bromo (445.27) analogues, balancing size and functionality.
Biological Activity
The compound 2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dihydrophthalazinone core substituted with a trifluoromethyl phenyl group and an oxadiazole moiety, which are known to enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and phthalazinone moieties. The biological activity of the target compound was evaluated against various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | |
| A549 (Lung Cancer) | 2.41 | |
| HeLa (Cervical Cancer) | 1.20 | |
| U-937 (Leukemia) | 1.50 |
The compound exhibited significant cytotoxic effects with IC50 values in the micromolar range, indicating potent activity against these cancer cell lines.
The mechanism through which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : Flow cytometry assays demonstrated that the compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 and caspase-3 .
- Inhibition of Cell Proliferation : The compound's structural components allow for effective interaction with cellular targets involved in proliferation pathways.
Study 1: Evaluation of Oxadiazole Derivatives
A study published in MDPI explored various oxadiazole derivatives, including those similar to the target compound. The findings indicated that many derivatives exhibited higher potency than traditional chemotherapeutics like doxorubicin against multiple cancer cell lines . The study emphasized the importance of structural modifications in enhancing biological activity.
Study 2: In Vivo Studies
In vivo studies conducted on xenograft models demonstrated that the administration of the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis within treated tumors, correlating with in vitro findings .
Q & A
Basic: What are the standard synthetic routes for 2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one?
Methodological Answer:
The synthesis typically involves multi-step pathways, including:
- Oxadiazole ring formation : Cyclocondensation of amidoximes with activated carbonyl groups under reflux conditions in solvents like ethanol or THF .
- Phthalazinone core construction : Cyclization of hydrazine derivatives with diketones or keto-esters, often catalyzed by acids (e.g., HCl or acetic acid) .
- Coupling reactions : Suzuki-Miyaura or Ullmann couplings to integrate aromatic substituents (e.g., 3-methylphenyl or trifluoromethylphenyl groups) .
Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC .
Basic: Which spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR for confirming proton/carbon environments, with DEPT or HSQC for resolving overlapping signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF for molecular weight validation and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O in phthalazinone at ~1650–1750 cm) .
- X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable .
Advanced: How can researchers optimize reaction conditions to improve synthetic yield and purity?
Methodological Answer:
- Temperature control : Oxadiazole formation requires precise heating (e.g., 80–100°C) to avoid side reactions like hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance coupling reactions, while ethanol/water mixtures improve cyclocondensation .
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh)) for cross-couplings, with ligand optimization to reduce byproducts .
- In-line monitoring : Use of HPLC or reaction calorimetry to track intermediates and adjust conditions dynamically .
Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
- 2D NMR techniques : NOESY or ROESY to clarify spatial proximities, and F NMR for trifluoromethyl group interactions .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Isotopic labeling : Use N-labeled precursors to resolve ambiguities in heterocyclic nitrogen environments .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Substituent variation : Synthesize derivatives with modified aryl groups (e.g., replacing trifluoromethyl with chloro or methoxy) to assess electronic effects .
- In silico docking : Use molecular docking software (AutoDock, Glide) to predict binding affinities with target enzymes (e.g., kinases or receptors) .
- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using CoMFA or CoMSIA .
Basic: What are the solubility challenges, and how can they be addressed experimentally?
Methodological Answer:
- Solubility screening : Test in DMSO (common stock solvent) followed by dilution in PBS or ethanol-water mixtures .
- Co-solvency : Use surfactants (e.g., Tween-80) or cyclodextrins for aqueous solubility enhancement .
- HPLC analysis : Reverse-phase C18 columns with acetonitrile/water gradients to quantify solubility limits .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : GROMACS or AMBER to model binding stability over time .
- Free-energy calculations : MM-PBSA/GBSA to estimate binding free energies and identify key residues .
- ADMET profiling : Tools like SwissADME to predict permeability, metabolic stability, and toxicity .
Advanced: What strategies mitigate regioselectivity issues during oxadiazole ring formation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
